molecular formula C5H7ClO B1598962 2-Ethylacryloyl chloride CAS No. 4390-96-9

2-Ethylacryloyl chloride

Cat. No.: B1598962
CAS No.: 4390-96-9
M. Wt: 118.56 g/mol
InChI Key: IIYDTSAAECYHAE-UHFFFAOYSA-N
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Mechanism of Action

2-Ethylacryloyl chloride, also known as 2-methylidenebutanoyl Chloride, is a chemical compound with the linear formula C2H5C(=CH2)COCl . Here is a detailed analysis of its mechanism of action:

Target of Action

As an acid chloride, it is generally used as a building block for organic synthesis .

Result of Action

Its primary use is in the synthesis of other organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other reactive species. It is typically stored at -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylacryloyl chloride can be synthesized through the reaction of 2-ethylacrylic acid with thionyl chloride or oxalyl chloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The process involves the following steps:

  • Dissolve 2-ethylacrylic acid in an inert solvent such as dichloromethane.
  • Add thionyl chloride or oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.
  • Stir the reaction mixture at room temperature for several hours until the reaction is complete.
  • Remove the solvent under reduced pressure to obtain this compound as a colorless liquid.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes . This method offers several advantages, including improved safety, higher yields, and better control over reaction conditions. The continuous flow process involves the reaction of 2-ethylacrylic acid with thionyl chloride or oxalyl chloride in a tubular reactor, resulting in high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylacryloyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

Major Products:

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylidenebutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYDTSAAECYHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401033
Record name 2-Ethylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4390-96-9
Record name 2-Ethylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylacryloyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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